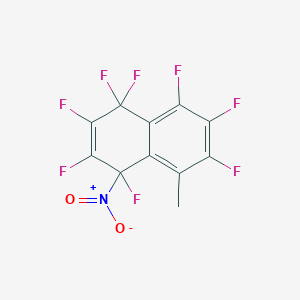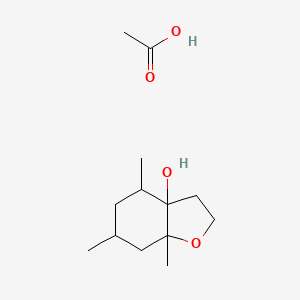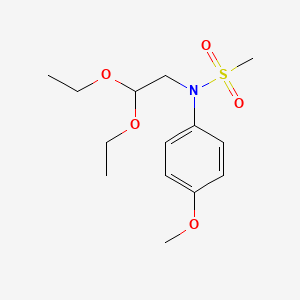
N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a 4-methoxyphenyl ring and a 2,2-diethoxyethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base, followed by the introduction of the 2,2-diethoxyethyl group. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or acetonitrile.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of N-(2,2-Diethoxyethyl)-N-(4-hydroxyphenyl)methanesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-Diethoxyethyl)-N-(4-hydroxyphenyl)methanesulfonamide
- N-(2,2-Diethoxyethyl)-N-(4-chlorophenyl)methanesulfonamide
- N-(2,2-Diethoxyethyl)-N-(4-nitrophenyl)methanesulfonamide
Uniqueness
N-(2,2-Diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The 2,2-diethoxyethyl group also adds to its distinctiveness by affecting its solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
88156-68-7 |
|---|---|
Molekularformel |
C14H23NO5S |
Molekulargewicht |
317.40 g/mol |
IUPAC-Name |
N-(2,2-diethoxyethyl)-N-(4-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H23NO5S/c1-5-19-14(20-6-2)11-15(21(4,16)17)12-7-9-13(18-3)10-8-12/h7-10,14H,5-6,11H2,1-4H3 |
InChI-Schlüssel |
JAQHHCMWNYDFIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


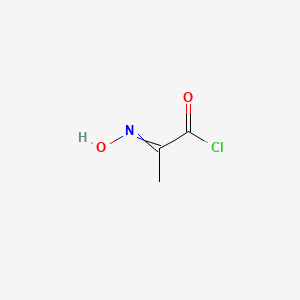
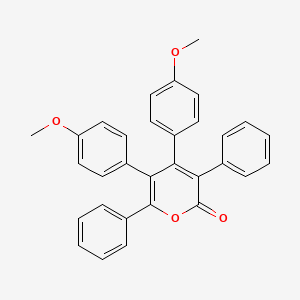

![Ethyl 2-[(tert-butoxycarbonyl)amino]dec-9-enoate](/img/structure/B14397442.png)
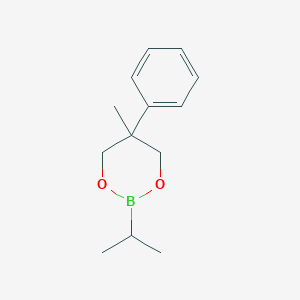
![N-[2-(Benzyloxy)-5-methoxyphenyl]furan-2-carboxamide](/img/structure/B14397464.png)
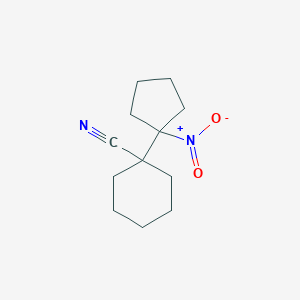
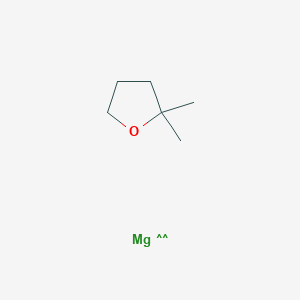
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
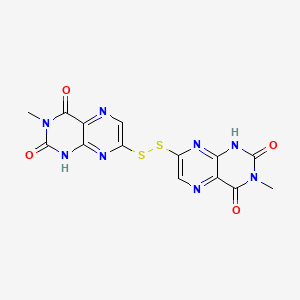
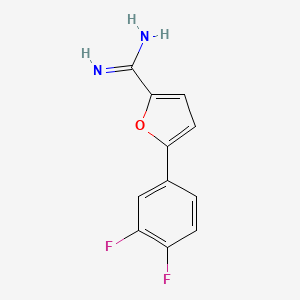
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
